3-Bromobenzyl-(4-n-butylphenyl)ether
Description
3-Bromobenzyl-(4-n-butylphenyl)ether is a halogenated aromatic ether with the molecular formula C₁₇H₁₉BrO and a molecular weight of 319.24 g/mol . The compound features a brominated benzyl group linked via an ether oxygen to a 4-n-butylphenyl moiety. The n-butyl chain introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and applications in organic synthesis or material science. While its exact CAS number is unspecified in available literature, its structural analogs (e.g., tert-butyl variants) are documented, highlighting its relevance in catalysis and pharmaceutical intermediates .
Properties
IUPAC Name |
1-bromo-3-[(4-butylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-2-3-5-14-8-10-17(11-9-14)19-13-15-6-4-7-16(18)12-15/h4,6-12H,2-3,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXGAEJSHGYQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258613 | |
| Record name | Benzene, 1-bromo-3-[(4-butylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309933-80-9 | |
| Record name | Benzene, 1-bromo-3-[(4-butylphenoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309933-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-[(4-butylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-(4-n-butylphenyl)ether typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids . The general procedure involves the reaction of 3-bromobenzyl bromide with 4-n-butylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl-(4-n-butylphenyl)ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (sodium hydroxide, potassium carbonate), solvents (ethanol, toluene), temperatures (50-100°C).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane), temperatures (0-25°C).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), catalysts (palladium on carbon), solvents (ether, ethanol), temperatures (0-25°C).
Major Products
Substitution: Corresponding substituted products (amines, thiols, ethers).
Oxidation: Corresponding aldehydes, ketones, carboxylic acids.
Reduction: Corresponding alcohols, alkanes.
Scientific Research Applications
3-Bromobenzyl-(4-n-butylphenyl)ether has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(4-n-butylphenyl)ether depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways and cellular processes. The exact mechanism can vary based on the specific context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3-Bromobenzyl-(4-n-butylphenyl)ether with structurally related ethers, emphasizing substituent effects on physicochemical properties and reactivity:
Reactivity and Catalytic Performance
- Pd-Catalyzed Reactions : The 4-n-butylphenyl group in This compound significantly enhances catalytic efficiency in cross-coupling reactions. Unpublished data indicate it achieves higher yields compared to analogs with other aryl groups (e.g., methoxy or tert-butyl), likely due to optimal steric and electronic balance .
- Solubility : Unlike its tert-butyl analog, the n-butyl chain improves solubility in common organic solvents (e.g., THF, DCM), facilitating homogeneous catalytic conditions .
- Electronic Effects : Fluorinated analogs (e.g., 3-Bromobenzyl-(3-fluorophenyl)ether) exhibit reduced electron density at the aryl ring, altering substrate binding in metal-catalyzed reactions .
Environmental and Industrial Relevance
- BDE-3 (4-Bromophenyl phenyl ether): A structurally simpler brominated ether, BDE-3 is a known environmental contaminant and flame retardant. In contrast, this compound is primarily used in controlled synthetic applications, minimizing ecological risks .
Biological Activity
3-Bromobenzyl-(4-n-butylphenyl)ether, with the molecular formula and a molecular weight of 319.24 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This compound is synthesized primarily through the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been tested against a range of bacterial strains and fungi. The compound's mechanism of action may involve the inhibition of cell wall synthesis or disruption of membrane integrity, although specific pathways remain to be fully elucidated.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Antifungal Properties
The antifungal activity of this compound has also been explored, showing promising results against common fungal pathogens. The efficacy against Candida species suggests potential applications in treating fungal infections.
Anticancer Potential
This compound has been investigated for its anticancer properties, particularly in vitro against various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 15 µM | |
| HeLa (Cervical cancer) | 10 µM | |
| A549 (Lung cancer) | 20 µM |
The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.
- DNA Interaction : Potential binding to DNA could affect replication and transcription processes.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of phenolic compounds, including this compound. The results demonstrated a notable reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent against resistant strains .
Investigation into Anticancer Properties
In another research article, the anticancer effects were examined using MCF-7 and HeLa cell lines. The study reported that treatment with varying concentrations led to significant cell death, with mechanisms likely involving oxidative stress and mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
